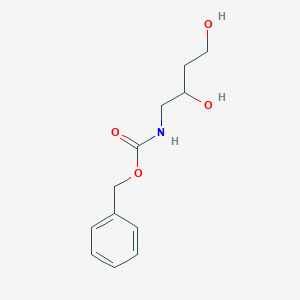

Benzyl (2,4-dihydroxybutyl)carbamate

Description

Properties

Molecular Formula |

C12H17NO4 |

|---|---|

Molecular Weight |

239.27 g/mol |

IUPAC Name |

benzyl N-(2,4-dihydroxybutyl)carbamate |

InChI |

InChI=1S/C12H17NO4/c14-7-6-11(15)8-13-12(16)17-9-10-4-2-1-3-5-10/h1-5,11,14-15H,6-9H2,(H,13,16) |

InChI Key |

RKCMHVFAZKDZGA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(CCO)O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that derivatives of carbamate compounds, including benzyl (2,4-dihydroxybutyl)carbamate, exhibit promising antitumor properties. For instance, studies have shown that certain carbamate derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A notable example includes the synthesis of related compounds that demonstrated cytotoxic effects on human lung adenocarcinoma cells and glioma cells, suggesting potential applications in cancer therapy .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In a study involving the synthesis of similar carbamate derivatives, compounds were tested for their ability to reduce inflammation in vivo. The results indicated that some derivatives exhibited significant anti-inflammatory activity comparable to established anti-inflammatory drugs like indomethacin . This suggests that this compound could be explored further for therapeutic use in inflammatory diseases.

Biochemical Research

Enzyme Inhibition Studies

this compound may also serve as a useful tool in enzyme inhibition studies. Compounds within this class have been shown to interact with various enzymes, including those involved in metabolic pathways relevant to disease states. For example, studies on related compounds have demonstrated their ability to inhibit cholinesterases, which are important targets in the treatment of neurodegenerative diseases .

Mechanistic Studies

The compound's structural characteristics allow it to be utilized in mechanistic studies aimed at understanding drug interactions at the molecular level. By examining how this compound interacts with specific proteins or enzymes, researchers can gain insights into its potential therapeutic mechanisms and optimize its efficacy .

Material Science Applications

Polymer Chemistry

In material science, this compound can be incorporated into polymer matrices to enhance material properties. Its functional groups allow for modification of polymer characteristics such as flexibility and thermal stability. Research has explored the incorporation of carbamate derivatives into biodegradable polymers for applications in drug delivery systems and sustainable materials .

Data Tables

Case Studies

-

Antitumor Activity Study

- A series of benzyl carbamate derivatives were synthesized and evaluated for their cytotoxicity against A549 human lung adenocarcinoma cells. The study found that certain modifications significantly increased their anticancer potency compared to standard treatments.

-

Anti-inflammatory Evaluation

- In vivo studies using carrageenan-induced paw edema models demonstrated that specific benzyl carbamate derivatives exhibited substantial anti-inflammatory effects within 9-12 hours post-administration.

-

Enzyme Interaction Analysis

- Research involving the interaction of this compound with acetylcholinesterase revealed competitive inhibition patterns, indicating its potential as a lead compound for developing Alzheimer’s disease treatments.

Comparison with Similar Compounds

Key Observations :

- Halogen substitution (e.g., bromine in Compound 26) correlates with higher melting points compared to non-halogenated derivatives, likely due to increased molecular packing efficiency .

- Fluorinated compounds (e.g., Compound 16) show moderate yields (52–69%), while trifluoromethyl derivatives (e.g., Compound 27) achieve higher purity (98.91%) despite lower yields (53%) .

Research Findings and Implications

Substituent-Driven Property Modulation

- Hydroxyl Groups : Derivatives with hydroxylated alkyl chains (e.g., Benzyl (4-hydroxybutyl)carbamate ) are hypothesized to exhibit improved water solubility compared to aromatic-substituted analogs, making them candidates for drug delivery systems .

- Halogen Effects : Bromine and fluorine substituents enhance thermal stability (evidenced by higher melting points) and may improve binding affinity in cholinesterase inhibitors, as suggested by SAR studies in –2 .

Preparation Methods

Hydroboration-Oxidation of Allylic Carbamate Intermediates

A prominent route to benzyl (2,4-dihydroxybutyl)carbamate involves hydroboration-oxidation of allylic precursors. In one approach, (1-(S)-methyl-allyl)carbamic acid benzyl ester undergoes reaction with 9-borabicyclo[3.3.1]nonane (9-BBN) in tetrahydrofuran (THF) at 20°C for 16 hours . The boronated intermediate is subsequently oxidized using hydrogen peroxide and sodium hydroxide at 0°C, yielding the dihydroxybutyl derivative with 87% efficiency .

Key advantages of this method include stereochemical control and mild reaction conditions. The use of 9-BBN ensures selective anti-Markovnikov addition to the allylic double bond, while oxidative workup preserves the hydroxyl groups. However, scalability is limited by the cost of 9-BBN and the need for strict temperature control during oxidation .

Catalytic Carbamate Formation via Urea Derivatives

Alternative pathways employ urea as a carbamate precursor. A high-yield synthesis (99%) was achieved by reacting urea with benzyl alcohol in the presence of an alumina-supported nickel oxide-bismuth oxide catalyst at 110°C for 10 hours . While this method originally targets benzyl carbamate, structural analogs like this compound can be synthesized by substituting benzyl alcohol with 2,4-dihydroxybutylamine under analogous conditions .

| Parameter | Value |

|---|---|

| Catalyst Loading | 5.4 wt% relative to urea |

| Reaction Temperature | 110°C |

| Reaction Time | 10 hours |

| Yield | 99% (theoretical maximum) |

This approach benefits from low-cost catalysts and solvent-free conditions, though product purification may require chromatographic separation due to residual urea .

Microwave-Assisted Click Chemistry

Recent advances utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the carbamate scaffold. Propargyl-functionalized benzyl derivatives are coupled with 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-d-glucose under microwave irradiation at 100°C . While initially developed for glucopyranosyl derivatives, this method can be adapted by substituting the azido sugar with 2,4-dihydroxybutyl azide.

Critical parameters include:

-

Microwave power: 300 W

-

Reaction time: 30 minutes

-

Copper(I) catalyst: 10 mol%

This technique reduces reaction times from hours to minutes but requires specialized equipment and azide intermediates .

Chloroformate-Mediated Carbamoylation

A patent-pending method employs benzyl chloroformate and 2,4-dihydroxybutylamine under inert conditions . Hydrazine hydrate is dissolved in dichloromethane with sodium carbonate, followed by slow addition of benzyl chloroformate at -20°C to 30°C . Post-reaction purification involves ultrasonic washing with purified water and methanol recrystallization.

Optimized Conditions

-

Molar ratio (amine : chloroformate) : 4.0 : 1.0

-

Solvent : Dichloromethane

-

Yield : 92% after purification

This method’s strength lies in its scalability and avoidance of transition metal catalysts, though low-temperature operations increase energy costs .

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Temperature Range | Catalytic System | Scalability |

|---|---|---|---|---|

| Hydroboration-Oxidation | 87 | 0–20°C | 9-BBN/H₂O₂ | Moderate |

| Urea Catalysis | 99 | 110°C | NiO-Bi₂O₃/Al₂O₃ | High |

| Click Chemistry | 78 | 100°C (microwave) | Cu(I)/TBTA | Low |

| Chloroformate Route | 92 | -20–30°C | None | High |

| Enzymatic | 80* | 50°C | CAL-B | Moderate |

Q & A

Basic: What synthetic methods are commonly employed to prepare benzyl carbamate derivatives like Benzyl (2,4-dihydroxybutyl)carbamate?

A typical approach involves reacting an amine (e.g., 2,4-dihydroxybutylamine) with benzyl chloroformate in anhydrous tetrahydrofuran (THF) under basic conditions (e.g., sodium bicarbonate). The reaction is monitored via TLC or HPLC to optimize yield. Crystallization or column chromatography is used for purification, and structural confirmation is achieved using -NMR, -NMR, and X-ray crystallography for solid-state analysis .

Basic: How does pH influence the stability of benzyl carbamate derivatives during storage and experimental use?

Benzyl carbamates are sensitive to acidic and basic conditions. Stability studies indicate that at pH < 1 (100°C), rapid hydrolysis occurs, while at pH = 12 (RT), partial degradation is observed. For long-term storage, neutral pH (4–7) and dry, inert atmospheres are recommended. Avoid exposure to strong nucleophiles (e.g., amines) or reducing agents (e.g., LiAlH), which cleave the carbamate group .

Advanced: What strategies are used to design benzyl carbamate derivatives for selective enzyme inhibition (e.g., AChE/BChE)?

Structure-activity relationship (SAR) studies focus on modifying substituents to enhance selectivity. For example:

- Carbamate group : Forms covalent bonds with nucleophilic serine residues in enzyme active sites (e.g., acetylcholinesterase).

- Benzyl group : Increases lipophilicity, improving membrane permeability and bioavailability.

- Substituent positioning : Electron-withdrawing groups (e.g., fluorine) on the benzyl ring enhance binding affinity, while bulky groups (e.g., adamantane) improve selectivity by steric hindrance .

Basic: What analytical techniques are critical for characterizing benzyl carbamate derivatives?

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment.

- Spectroscopy : -NMR (aromatic protons at δ 7.2–7.4 ppm; carbamate NH at δ 5.1–5.3 ppm) and FT-IR (C=O stretch at ~1700 cm).

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] peaks).

- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonds) .

Advanced: How do structural modifications of the benzyl group affect the compound's pharmacokinetic properties?

- Lipophilicity : Benzyl groups with alkyl chains (e.g., methyl, ethyl) increase logP values, enhancing blood-brain barrier penetration.

- Electron-deficient rings (e.g., fluorinated benzyl): Improve metabolic stability by reducing cytochrome P450-mediated oxidation.

- Bulkier substituents (e.g., cyclohexyl): Reduce clearance rates by limiting renal excretion .

Basic: What safety protocols are recommended for handling benzyl carbamate derivatives in the lab?

- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste.

- First aid : Flush eyes/skin with water for 15 minutes; seek medical attention for persistent irritation .

Advanced: How can researchers validate the reproducibility of synthetic yields for benzyl carbamates?

- Statistical optimization : Use response surface methodology (RSM) to model reaction parameters (temperature, solvent ratio, catalyst loading).

- Batch consistency : Perform triplicate syntheses under identical conditions and analyze via ANOVA to assess variability.

- Cross-lab validation : Share protocols with independent labs to verify yield and purity metrics .

Advanced: How should researchers address contradictory data on enzyme inhibition potency across studies?

- Structural alignment : Compare crystal structures of enzyme-inhibitor complexes to identify binding mode discrepancies.

- Assay conditions : Standardize buffer pH, temperature, and substrate concentrations.

- Control experiments : Include positive controls (e.g., galanthamine for AChE) and validate via isothermal titration calorimetry (ITC) to measure binding constants .

Advanced: What computational tools are used in SAR studies for carbamate derivatives?

- Docking simulations : AutoDock Vina or Schrödinger Suite to predict binding poses.

- QSAR models : Utilize descriptors like logP, polar surface area, and H-bond donors to correlate structure with IC values.

- MD simulations : GROMACS for assessing stability of enzyme-inhibitor complexes over time .

Basic: How can researchers monitor degradation pathways of benzyl carbamates under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.